Technical Whitepaper: rac-N-Desmethyl Bedaquiline-d6
Technical Whitepaper: rac-N-Desmethyl Bedaquiline-d6
Advanced Bioanalytical Applications in Anti-Tuberculosis Pharmacokinetics
Executive Summary
rac-N-Desmethyl Bedaquiline-d6 (also known as N-monodesmethyl bedaquiline-d6) is the critical stable isotope-labeled internal standard (SIL-IS) required for the precise quantification of the primary bedaquiline metabolite, M2 (N-desmethyl bedaquiline) .
While Bedaquiline (TMC207) is the first novel anti-tuberculosis drug approved in 40 years, its metabolic profile—specifically the formation of the M2 metabolite via CYP3A4—is a focal point of safety monitoring due to M2's association with phospholipidosis and potential QT prolongation. This guide provides a definitive technical framework for utilizing the deuterated standard to validate bioanalytical methods under regulated (GLP/GCP) environments.
Part 1: Chemical Identity & Physicochemical Properties
The "rac-" prefix indicates that this reference standard is supplied as a racemic mixture of enantiomers. Since the parent drug Bedaquiline is administered as the specific (1R, 2S) stereoisomer, the metabolite M2 retains specific stereochemistry in vivo. However, for non-chiral LC-MS/MS assays, the racemic IS is chemically equivalent and co-elutes with the analyte, making it a cost-effective and scientifically valid surrogate.
| Property | Specification |
| Compound Name | rac-N-Desmethyl Bedaquiline-d6 |
| Analyte Target | N-Desmethyl Bedaquiline (Metabolite M2) |
| CAS Number | 2271264-26-5 |
| Molecular Formula | C₃₁H₂₃D₆BrN₂O₂ |
| Molecular Weight | ~547.52 g/mol (Unlabeled M2: 541.48 g/mol ) |
| Isotopic Purity | ≥ 99% Deuterated forms (d0 < 0.1%) |
| Deuteration Sites | Methoxy-d3 (Quinoline ring) + N-Methyl-d3 (Amine tail) |
| Solubility | Soluble in Methanol, DMSO, Chloroform; Insoluble in Water |
| pKa | Basic (Amine functionality), requiring high pH extraction or acidic mobile phase |
Part 2: Metabolic Context & Mechanism of Action
Understanding the biological origin of the analyte is prerequisite to method development. Bedaquiline targets the proton pump of mycobacterial ATP synthase.[1] Upon oral administration, it undergoes oxidative N-demethylation primarily by CYP3A4 .
Why Monitor M2?
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Exposure Levels: M2 exposure is approximately 23–31% of the parent drug but has a significantly longer terminal half-life (up to 5.5 months).
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Toxicity: M2 is less active against M. tuberculosis but correlates more strongly with phospholipidosis and QT interval prolongation than the parent drug.
Diagram 1: Bedaquiline Metabolic Pathway (CYP3A4)
Part 3: Bioanalytical Methodology (LC-MS/MS)
The quantification of M2 requires a method capable of distinguishing it from the parent Bedaquiline (mass difference 14 Da) and correcting for matrix effects using the d6-IS.
3.1 Mass Spectrometry (MRM) Strategy
The d6-IS contains three deuterium atoms on the quinoline methoxy group and three on the N-methyl group.
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Parent M2 Transition: 541.1
480.1 (Loss of 61 Da: fragment). -
IS (d6) Transition: 547.2
483.2.-
Mechanistic Logic: The transition involves the loss of the amine side chain.
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The Parent Ion (547) contains d3 (Methoxy) + d3 (N-methyl).
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The Fragment Ion (483) retains the quinoline core (with d3-Methoxy) but loses the side chain (with d3-N-methyl).
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Therefore, the mass shift in the fragment is +3 Da relative to the unlabeled fragment (480 + 3 = 483).
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| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| M2 (N-desmethyl) | 541.1 | 480.1 | 35 |
| rac-N-Desmethyl-d6 | 547.2 | 483.2 | 35 |
| Bedaquiline | 555.2 | 58.1 | 30 |
3.2 Chromatographic Conditions
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Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18 or Zodiac C18), 50 × 4.6 mm, 3.5 µm.
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Mobile Phase:
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A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).
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B: Methanol / Acetonitrile (50:50).[2]
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-
Elution: Isocratic (30:70 A:B) or Gradient.
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Flow Rate: 0.8 – 1.0 mL/min.
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Retention Time: M2 typically elutes slightly earlier than Bedaquiline due to the loss of the methyl group (increased polarity).
Part 4: Validated Experimental Protocol
This protocol utilizes Liquid-Liquid Extraction (LLE) with MTBE, which provides superior recovery and cleaner extracts compared to protein precipitation for this lipophilic compound.
Diagram 2: Sample Preparation Workflow
Step-by-Step Methodology
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Stock Preparation:
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Dissolve 1 mg of rac-N-Desmethyl Bedaquiline-d6 in 1 mL DMSO to make a 1 mg/mL Master Stock.
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Note: Protect from light. Store at -20°C or -80°C.
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Working Solution:
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Dilute Master Stock with 50:50 Methanol:Water to achieve a working concentration of ~500 ng/mL.
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Extraction:
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Aliquot 50 µL of patient plasma into a polypropylene tube.
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Add 50 µL of IS Working Solution. Vortex gently.
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Add 50 µL of 0.1 M NaOH (optional, to ensure free base form for extraction).
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Add 1.5 mL MTBE . Cap and vortex vigorously for 5 minutes.
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Centrifuge at 4,000 × g for 10 minutes at 4°C.
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Reconstitution:
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Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a clean glass tube.
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Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
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Reconstitute residue in 200 µL of Mobile Phase. Vortex 1 min.
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Transfer to autosampler vials.
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Part 5: Technical Considerations & Pitfalls
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Stereochemistry:
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If using a Chiral Column (e.g., Chiralpak AD-H), the racemic IS will split into two peaks. You must identify which peak corresponds to the biological metabolite (likely the same stereochemistry as parent) and integrate the corresponding IS peak.
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For Achiral C18 methods (standard PK), the enantiomers co-elute. The racemic IS is perfectly acceptable.
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Cross-Interference:
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Bedaquiline (Parent) has a mass of 555. Ensure the M2 channel (541) is free from "down-mass" crosstalk from the parent, although the mass difference (14 Da) is usually sufficient for unit-resolution quadrupoles.
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Isotopic Contribution: Ensure the unlabeled M2 does not contribute to the d6-IS channel (M+6). With 6 deuteriums, the isotopic overlap is negligible (<0.1%).
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Adsorption:
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Bedaquiline and M2 are highly lipophilic and "sticky." Use low-binding polypropylene tubes and avoid pure aqueous solvents during reconstitution (keep organic content >30%).
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References
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Dooley, K. E., et al. (2012). Tolerability and Pharmacokinetics of the HIV-TB Drug Candidate TMC207 in Healthy Volunteers. Journal of Antimicrobial Chemotherapy.
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van Heeswijk, R. P., et al. (2014). The Pharmacokinetics of Bedaquiline in Patients with Multidrug-Resistant Tuberculosis.[3] Clinical Pharmacology & Therapeutics.
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Svensson, E. M., et al. (2013). Population Pharmacokinetics of Bedaquiline and its M2 Metabolite in Patients with MDR-TB.[3] Antimicrobial Agents and Chemotherapy.[1][3]
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Gao, S., et al. (2024).[][5][6] Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study.[3][7] Journal of Mass Spectrometry and Advances in the Clinical Lab.[7]
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Toronto Research Chemicals. rac N-Desmethyl Bedaquiline-d6 Product Sheet.
Sources
- 1. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
